molecular formula C22H27NO7 B6027962 3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Número de catálogo: B6027962
Peso molecular: 417.5 g/mol
Clave InChI: CLIGWCCVBGQIJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,5-dimethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • A 1,4-dihydropyridine core with methyl substituents at positions 1, 2, and 4.
  • 3,5-Dicarboxylate ester groups (methyl esters).
  • A 4-substituted phenyl group with acetyloxy (4-position) and ethoxy (3-position) functional groups.

This structural framework is common in calcium channel blockers (e.g., nifedipine analogues), where substituents on the phenyl ring and ester groups modulate pharmacological activity, solubility, and metabolic stability .

Propiedades

IUPAC Name

dimethyl 4-(4-acetyloxy-3-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-8-29-17-11-15(9-10-16(17)30-14(4)24)20-18(21(25)27-6)12(2)23(5)13(3)19(20)22(26)28-7/h9-11,20H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGWCCVBGQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3,5-DIMETHYL 4-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with different functional groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : Dimethyl 4-(3-Methoxyphenyl)-1,2,6-Trimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (CAS: 6048-41-5)
  • Key Difference : Lacks acetyloxy and ethoxy groups; instead, it has a single 3-methoxy group on the phenyl ring.
Compound B : (S)-3-Ethyl 5-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Features a 3-nitro group on the phenyl ring and mixed ethyl/methyl esters.
  • Impact : The electron-withdrawing nitro group enhances oxidative stability but may reduce bioavailability due to increased polarity .
Compound C : (4RS)-3-Benzyl 5-Methyl 2,6-Dimethyl-4-(4-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Contains a benzyl ester and 4-nitro group .
  • Impact : The benzyl group increases lipophilicity and may prolong metabolic half-life, while the nitro group at the 4-position alters electronic effects on the DHP core .

Ester Group Modifications

Compound D : Diethyl 4-(4-Hydroxy-3-Methoxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate
  • Key Difference : Uses diethyl esters instead of dimethyl and includes hydroxyl/methoxy substituents.
  • The hydroxyl group introduces hydrogen-bonding capability, which may affect receptor binding .

Structural and Pharmacological Implications

Parameter Target Compound Compound A Compound B Compound C
Phenyl Substituents 4-Acetyloxy, 3-ethoxy 3-Methoxy 3-Nitro 4-Nitro
Ester Groups 3,5-Dimethyl 3,5-Dimethyl 3-Ethyl, 5-Methyl 3-Benzyl, 5-Methyl
Lipophilicity (LogP)* High (due to acetyloxy/ethoxy) Moderate Moderate-High High
Hydrogen-Bond Acceptors 6 (ester O, acetyloxy O) 4 6 (nitro O, ester O) 6 (nitro O, ester O)
Metabolic Stability Moderate (acetyloxy hydrolysis) High (stable methoxy) Low (nitro reduction) Moderate (benzyl oxidation)

*Estimated using fragment-based methods.

Key Research Findings

Synthetic Challenges : The acetyloxy and ethoxy groups in the target compound require selective protection-deprotection strategies during synthesis, unlike simpler analogues (e.g., Compound A) .

Conformational Analysis : The 1,2,6-trimethyl substituents on the DHP ring may induce puckering, as described by Cremer-Pople parameters, influencing receptor binding .

Biological Activity : Preliminary studies on related DHPs suggest that bulky substituents (e.g., acetyloxy) reduce calcium channel blocking efficacy but improve tissue selectivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.